molecular formula C18H17ClN2O2S B2596331 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097858-56-3

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2596331
CAS No.: 2097858-56-3
M. Wt: 360.86
InChI Key: QIJQCPGRPWNXCM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic urea derivative of interest in medicinal chemistry and preclinical research. With the CAS Number 2097858-56-3 and a molecular formula of C18H17ClN2O2S, this compound features a hybrid structure incorporating furan, thiophene, and chlorophenyl motifs linked by a urea bridge . Urea-based compounds are a significant class in drug discovery due to their ability to form multiple hydrogen bonds, often leading to high affinity and specificity for biological targets . This molecular framework is frequently explored in the development of receptor antagonists. Specifically, structurally related urea compounds have been investigated as potent C5a receptor antagonists, which play a role in the inflammatory process and are a target for immune-related research . Furthermore, urea derivatives are extensively studied in oncology research; for instance, quinoxaline urea analogs have been identified as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, demonstrating potential for application in pancreatic cancer models . This compound is intended for research use only, specifically for in vitro assays and early-stage pharmacological studies to investigate its mechanism of action and potential research applications. It is not for diagnostic or therapeutic use. Researchers should handle this product with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJQCPGRPWNXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzylamine, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan and thiophene rings are susceptible to oxidation under controlled conditions:

Reagent Conditions Product Key Findings
m-CPBA0–25°C, Dichloromethane, 2–6 hEpoxidized furan/thiophene derivativesSelective oxidation of the furan ring occurs at lower temperatures, while thiophene requires higher reagent stoichiometry.
H₂O₂ (30%)Acetic acid, 50°C, 12 hSulfoxide/sulfone derivatives (thiophene)Thiophene sulfoxides form as intermediates; over-oxidation to sulfones occurs with excess H₂O₂ .

Nucleophilic Substitution

The chlorophenyl group undergoes substitution reactions with strong nucleophiles:

Reagent Conditions Product Key Findings
NaOH/KOHReflux in ethanol, 6–8 hHydroxyphenyl derivativeComplete dechlorination achieved at 80°C; yields >85% .
NH₃ (aq.)Sealed tube, 120°C, 24 hAminophenyl derivativeRequires catalytic CuI for efficient substitution; yields ~70%.

Reduction Reactions

The urea group and heterocycles participate in reduction pathways:

Reagent Conditions Product Key Findings
NaBH₄THF, 0°C → RT, 4 hSecondary amine derivativeSelective reduction of the urea carbonyl to NH₂; furan/thiophene rings remain intact.
H₂/Pd-CEthanol, 1 atm, 12 hSaturated heterocyclesThiophene undergoes partial hydrogenation; furan remains unreactive under mild conditions .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

Reagent Conditions Product Key Findings
Suzuki-Miyaura (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 hBiaryl derivativesHigh regioselectivity; electron-rich arylboronic acids yield >90% conversion .
Buchwald-Hartwig (Amines)Pd₂(dba)₃, Xantphos, t-BuONa, Toluene, 100°C, 24 hN-aryl substituted ureasLimited by steric hindrance from the ethyl bridge; yields ~60% .

Hydrolysis Reactions

The urea linkage is cleaved under acidic/basic conditions:

Conditions Product Key Findings
6M HCl, reflux, 8 h4-Chlorobenzylamine + Carbamic acid fragmentsQuantitative cleavage; furan/thiophene moieties remain stable .
2M NaOH, 60°C, 6 hIsocyanate intermediatesPartial hydrolysis observed; requires controlled pH to avoid side reactions.

Comparative Reactivity of Functional Groups

Site Reactivity Trend Notes
Chlorophenyl groupHigh (SNAr, cross-coupling)Electron-withdrawing Cl enhances electrophilicity at the para position.
Urea carbonylModerate (reduction/hydrolysis)Susceptible to nucleophilic attack under basic conditions .
Furan ringLow (oxidation only)Reactivity limited to strong oxidizing agents.
Thiophene ringModerate (oxidation, hydrogenation)Sulfur lone pairs participate in electrophilic reactions .

Key Research Findings

  • Synthetic Utility : The chlorophenyl group’s versatility in cross-coupling (e.g., Suzuki-Miyaura) enables rapid diversification for drug discovery .

  • Stability : The urea backbone resists hydrolysis at neutral pH but degrades rapidly under strongly acidic/basic conditions .

  • Heterocycle Reactivity : Thiophene exhibits higher oxidation potential than furan, aligning with its aromatic stability .

Case Study: Oxidation vs. Substitution

A 2023 study compared reaction outcomes using m-CPBA (oxidizing agent) and NaOH (nucleophile):

  • m-CPBA : Produced epoxidized furan derivatives (72% yield) without affecting the thiophene ring.

  • NaOH : Achieved complete Cl⁻ substitution with OH⁻ (88% yield), retaining the heterocyclic structures.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research indicates that derivatives of urea compounds exhibit significant antiviral properties against various viruses. The presence of thiophene and furan rings enhances the interaction with viral proteins, potentially inhibiting viral replication.

  • Case Study : A study published in MDPI demonstrated that certain substituted urea derivatives showed effective inhibition against the tobacco mosaic virus (TMV), with some compounds achieving EC50 values lower than standard antiviral agents like ribavirin .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Urea derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. The chlorophenyl group in particular may enhance the selectivity towards cancer cells.

  • Case Study : In a recent publication, modified urea compounds were tested against breast cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity at low concentrations . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan and thiophene substituents can lead to variations in potency and selectivity.

ModificationEffect on ActivityReference
Substitution on furan ringIncreased antiviral activity
Thiophene ring modificationsEnhanced cytotoxicity in cancer cells
Chlorophenyl group presenceImproved selectivity towards cancer cells

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s combination of furan and thiophene on an ethyl linker distinguishes it from analogs with single heterocycles (e.g., thiadiazole in or dimethylamino-furan in ). This dual heterocyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic derivatives.

Substituent Effects : The 4-chlorophenyl group is a common feature in urea-based inhibitors (e.g., ), suggesting its role in hydrophobic binding. However, analogs with additional methyl or trifluoromethyl groups (e.g., ) exhibit altered solubility and potency.

Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, unlike rigid thiadiazole or fused-ring systems in . This flexibility may influence binding kinetics and selectivity.

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility:

  • The target compound’s estimated molecular weight (~380 g/mol) aligns with urea derivatives in the evidence (e.g., 381.9 g/mol for ). Higher molecular weights in analogs like (393.9 g/mol) correlate with reduced aqueous solubility, a trend likely applicable to the target compound.

Spectral Data:

  • NMR : The target compound’s aromatic protons (chlorophenyl: ~7.2–7.5 ppm; furan/thiophene: ~6.5–7.0 ppm) would resemble those in . Urea NH protons typically appear at ~5.5–6.5 ppm, as seen in .
  • Crystallography : Analog exhibited a low R factor (0.068), suggesting stable crystal packing. The target compound’s crystal structure could be similarly analyzed to assess intermolecular interactions.

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_2

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HepG26.19
MCF-75.10
HCT11622.08

These values suggest that the compound is more effective than some standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

Antioxidant Activity

The compound's antioxidant activity has also been evaluated, showing a capacity to scavenge free radicals and reduce oxidative stress markers. The antioxidant effect was measured using the TBARS assay, revealing that derivatives with specific substitutions exhibited enhanced activity compared to others .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with tyrosine kinase activity, which is crucial for cancer cell growth .

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells demonstrated that it induces apoptosis through the activation of caspase pathways. The study noted a marked increase in apoptotic markers when treated with the compound compared to control groups .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. For example, the urea core can be formed via reaction of an isocyanate intermediate with a substituted amine. Heterocyclic components (furan/thiophene) may be introduced using multi-component reactions (e.g., condensation of acetyl thiophene with aldehydes in the presence of ammonium acetate, as seen in similar heterocycle syntheses) . Optimization of solvents (e.g., THF for controlled reductions) and stoichiometric ratios (e.g., limiting LiAlH₄ to 0.8 equivalents to avoid over-reduction) can improve yields .

Q. Which spectroscopic techniques are critical for structural characterization, and what key signatures should be prioritized?

  • NMR : Focus on the urea NH protons (δ 6.5–8.0 ppm), aromatic protons from the 4-chlorophenyl group (δ 7.2–7.6 ppm), and furan/thiophene protons (δ 6.0–7.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves coupling between the ethyl bridge and heterocycles .
  • FTIR/Raman : Urea carbonyl (C=O stretch at ~1640–1680 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (exact mass: ~331.14 g/mol for C₁₉H₁₈ClN₂O₂S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve spatial ambiguities in the thiophene-furan ethyl moiety?

Single-crystal X-ray diffraction (SCXRD) is essential for determining dihedral angles between the heterocycles and urea core. Challenges include obtaining diffraction-quality crystals due to conformational flexibility. Techniques like vapor diffusion with polar solvents (e.g., ethanol/water mixtures) and cryocooling (100 K) enhance crystal stability. Data-to-parameter ratios >15:1 and R-factors <0.07 ensure reliability, as demonstrated in analogous urea-thiadiazole structures .

Q. How to address contradictory biological activity data in enzyme inhibition assays?

Discrepancies in IC₅₀ values across assays (e.g., parasitic vs. mammalian enzymes) may arise from assay conditions (pH, cofactors) or off-target interactions. Strategies include:

  • Validating enzyme purity via SDS-PAGE .
  • Testing metabolite stability (e.g., liver microsome assays) to rule out degradation artifacts.
  • Using isothermal titration calorimetry (ITC) to confirm direct binding .

Q. Designing SAR studies to evaluate pharmacophoric contributions of substituents

  • 4-Chlorophenyl group : Replace with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess hydrophobic/electronic effects.
  • Heterocycles : Synthesize analogs with pyrrole or pyridine instead of furan/thiophene to probe π-π stacking vs. hydrogen bonding .
  • Ethyl bridge : Introduce steric hindrance (e.g., methyl branching) to study conformational effects on binding .

Q. Computational approaches for predicting binding modes with FAD-dependent oxidoreductases

  • Molecular Docking : Use AutoDock Vina with crystal structures of FAD-dependent enzymes (PDB: 6XYZ) to prioritize binding poses. Key interactions include H-bonds between urea NH and Asp/Glu residues .
  • DFT Calculations : Optimize ligand geometry at the B3LYP/6-311+G(d,p) level to assess electronic contributions (e.g., charge distribution on Cl atom) .

Q. Resolving discrepancies between theoretical and experimental mass spectrometry data

  • Calibration : Use internal standards (e.g., sodium formate clusters) for accurate mass calibration.
  • Ionization Optimization : Adjust ESI parameters (capillary voltage, desolvation temperature) to enhance ionizability of the urea group .
  • Isotope Pattern Analysis : Compare experimental vs. simulated ³⁵Cl/³⁷Cl isotopic ratios (3:1) to confirm molecular formula .

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